molecular formula C12H23NO B13932869 4-[(Cyclopentylmethoxy)methyl]piperidine CAS No. 883521-01-5

4-[(Cyclopentylmethoxy)methyl]piperidine

Cat. No.: B13932869
CAS No.: 883521-01-5
M. Wt: 197.32 g/mol
InChI Key: PNSKOMYBVAGDKM-UHFFFAOYSA-N
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Description

4-[(Cyclopentylmethoxy)methyl]piperidine is a chemical compound with the molecular formula C12H23NO It is often used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process may also involve purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylmethoxy)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

4-[(Cyclopentylmethoxy)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms. It can be used to investigate the interactions between small molecules and biological targets.

    Medicine: Potential applications in drug discovery and development. The compound may be explored for its therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(Cyclopentylmethoxy)methyl]piperidine can be compared with other similar compounds to highlight its uniqueness:

    Piperidine: A simple cyclic amine that serves as the core structure for many derivatives, including this compound.

    Cyclopentylmethanol: A precursor in the synthesis of this compound, known for its use in organic synthesis.

    N-Methylpiperidine: Another piperidine derivative with different substituents, used in various chemical applications.

The unique combination of the cyclopentylmethoxy group and the piperidine ring in this compound imparts distinct chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

883521-01-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(cyclopentylmethoxymethyl)piperidine

InChI

InChI=1S/C12H23NO/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12/h11-13H,1-10H2

InChI Key

PNSKOMYBVAGDKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCC2CCNCC2

Origin of Product

United States

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